molecular formula C11H11NO3 B1220538 Swietenidin B CAS No. 2721-56-4

Swietenidin B

Cat. No. B1220538
CAS RN: 2721-56-4
M. Wt: 205.21 g/mol
InChI Key: SZUBEJQEEOURQH-UHFFFAOYSA-N
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Description

Swietenidin B is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as 3,4-Dimethoxy-2-quinolinol .


Molecular Structure Analysis

The molecular structure of Swietenidin B consists of a quinolinone core with two methoxy groups attached at the 3 and 4 positions . The average mass of Swietenidin B is 205.210 Da and its monoisotopic mass is 205.073898 Da .

Scientific Research Applications

Antihyperglycemic and Antioxidant Activity

Swietenidin B, a compound found in Swietenia macrophylla seeds, has shown significant antihyperglycemic and antioxidant activities. A study by Zhang Shiming et al. (2021) demonstrated its ability to reduce glucose, cholesterol, triglycerides, and other serum parameters in diabetic rats, indicating its potential use in diabetes management (Zhang Shiming et al., 2021).

Anti-inflammatory Properties

Swietenidin B exhibits notable anti-inflammatory effects. Hadi Supriady et al. (2015) explored its potential in inhibiting pro-inflammatory mediators in microglial cells, suggesting its usefulness in neurodegenerative and neuroinflammatory disorders (Hadi Supriady et al., 2015).

Anticancer Effects

A study by B. Goh et al. (2014) on Swietenia macrophylla, from which Swietenidin B is derived, indicated its efficacy in inducing apoptosis in colorectal carcinoma cells. This suggests the potential of Swietenidin B in cancer treatment strategies (B. Goh et al., 2014).

Antibacterial and Antifungal Properties

K. Dharmalingam et al. (2012) studied Swietenia macrophylla's traditional use as an antibacterial and antifungal agent. Their research highlights the potential of Swietenidin B in combating infections (K. Dharmalingam et al., 2012).

Safety and Toxicity Studies

Research by M. Balijepalli et al. (2015) on Swietenia macrophylla seeds, which contain Swietenidin B, indicated no significant signs of toxicity in rats, underscoring its safety for therapeutic use (M. Balijepalli et al., 2015).

Effects on Mitochondrial Function

A study unrelated to Swietenidin B but significant in the context of mitochondrial function was conducted by Xiao-wei Ma et al. (2012), exploring the impact of single-walled carbon nanotubes on cytochrome c and mitochondrial function. This research provides insights into cellular mechanisms that could be relevant when considering the broader implications of compounds like Swietenidin B (Xiao-wei Ma et al., 2012).

properties

IUPAC Name

3,4-dimethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-7-5-3-4-6-8(7)12-11(13)10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUBEJQEEOURQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332012
Record name Swietenidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swietenidin B

CAS RN

2721-56-4
Record name 3,4-Dimethoxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2721-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swietenidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Chinnasamy, R Arumugam - Egyptian Journal of Basic and Applied …, 2018 - Elsevier
The present study was designed to explore ethnopharmacological anti-inflammatory plants in the anti-cancer drug development. From the specialized local herbalists of the study area, …
Number of citations: 19 www.sciencedirect.com
N Charanraj, P Venkateswararao… - Journal of Drug …, 2019 - jddtonline.info
The nature has provided a complete store house of remedies to use for all ailments for mankind. The knowledge on drugs has accumulated over thousands of years as a result of mans …
Number of citations: 9 jddtonline.info
SM Md Noh, SH Sheikh Abdul Kadir, SK Vasudevan - PeerJ Preprints, 2019 - peerj.com
Anti-fibrotic properties of ranibizumab have been well documented. As an antagonist to Vascular Endothelial Growth Factor (VEGF), ranibizumab works by binding and neutralizes all …
Number of citations: 4 peerj.com
HD Stachel, H Poschenrieder… - … für Naturforschung B, 1980 - degruyter.com
… Neben Ascorbinsäure sind zB das Makrolidantibiotikum Chlorothricin [1] und Swietenidin B [2] zu nennen. Im Zusammenhang damit interessierte uns die Herstellung von Reduktonen …
Number of citations: 8 www.degruyter.com
P Gao, L Wang, L Zhao, Q Zhang, K Zeng, M Zhao… - Phytochemistry, 2020 - Elsevier
Six undescribed quinoline alkaloids, named dasycarines A–E, and 18 known ones were isolated from the root bark of Dictamnus dasycarpus. All the structures were elucidated on the …
Number of citations: 41 www.sciencedirect.com
KS Bhide - 1979 - dspace.ncl.res.in
Th «fanily IUitae «««eonpritat about ono hundrod and fifty gonora with tixtom hundrod spoeios. Boeauto of thoir nodieinal proportios, thoso plants aro very wall knoim. Tho ordor Rutalot …
Number of citations: 0 dspace.ncl.res.in
S Munirah Md Noh, S Hamimah Sheikh Abdul Kadir… - Biomolecules, 2019 - mdpi.com
The anti-fibrotic properties of ranibizumab have been well documented. As an antagonist to vascular endothelial growth factor (VEGF), ranibizumab works by binding and neutralizing …
Number of citations: 12 www.mdpi.com

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